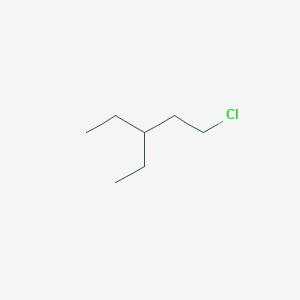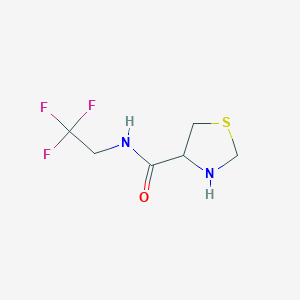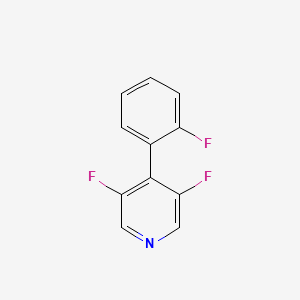
8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one is a fluorinated heterocyclic compound with the molecular formula C₉H₇FN₂O and a molecular weight of 178.16 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties, which make it valuable in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylphthalazin-1-one with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its reactivity and selectivity, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects. detailed studies on its exact mechanism of action are still ongoing .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,2-dihydrophthalazin-1-one: Lacks the fluorine atom, resulting in different reactivity and properties.
8-Fluoro-1,2-dihydrophthalazin-1-one: Similar structure but without the methyl group, leading to variations in chemical behavior.
2-Fluoro-1,2-dihydrophthalazin-1-one: Fluorine atom at a different position, affecting its reactivity and interactions.
Uniqueness
8-Fluoro-2-methyl-1,2-dihydrophthalazin-1-one is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications, offering a balance of stability and reactivity .
Propiedades
Fórmula molecular |
C9H7FN2O |
|---|---|
Peso molecular |
178.16 g/mol |
Nombre IUPAC |
8-fluoro-2-methylphthalazin-1-one |
InChI |
InChI=1S/C9H7FN2O/c1-12-9(13)8-6(5-11-12)3-2-4-7(8)10/h2-5H,1H3 |
Clave InChI |
DAAWPPDIXAXWQK-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(C=CC=C2F)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


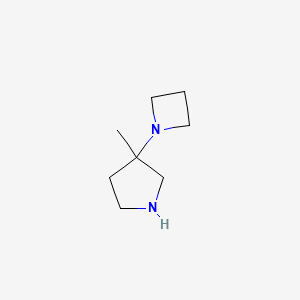
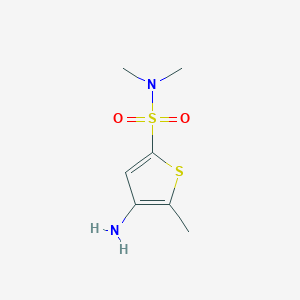
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13198692.png)
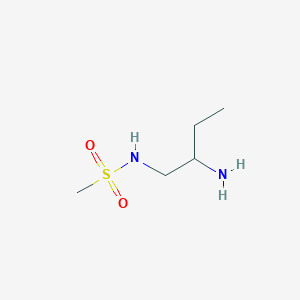

![tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate](/img/structure/B13198723.png)
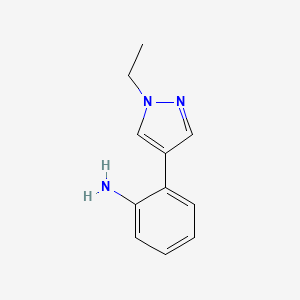

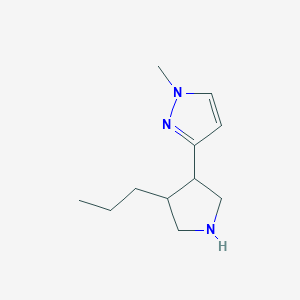

![6,7-dihydro-5H-benzo[7]annulen-2-amine](/img/structure/B13198745.png)
